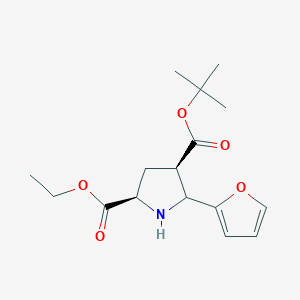
4-tert-butyl 2-ethyl (2R,4R)-5-(furan-2-yl)pyrrolidine-2,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl 2-ethyl (2R,4R)-5-(furan-2-yl)pyrrolidine-2,4-dicarboxylate, also known as TFE-Furan, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. It is a pyrrolidine derivative that has been synthesized through a variety of methods, and has demonstrated a range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Chemical synthesis and structural analysis are foundational in understanding the potential applications of "4-tert-butyl 2-ethyl (2R,4R)-5-(furan-2-yl)pyrrolidine-2,4-dicarboxylate" and similar compounds. Studies have detailed the synthesis routes, highlighting methods like cyclization and Schiff base formation, which are crucial for producing derivatives with specific structural features. Characterization techniques such as FTIR, NMR, X-ray crystallography, and DFT analyses provide insights into the molecular structure, stability, and electronic properties of these compounds. For instance, Çolak et al. (2021) discuss the synthesis and characterization of thieno[2,3-c]pyridine derivatives, showcasing the structural intricacies and hydrogen bonding within the molecules through X-ray and DFT analyses (Çolak, Karayel, Buldurun, & Turan, 2021).
Catalytic and Biological Applications
The catalytic activities of furan and pyrrolidine derivatives have been explored in various chemical reactions, indicating their potential utility in organic synthesis and industrial processes. For example, the copper-catalyzed annulation of dicarbonyl compounds with diethylene glycol leading to substituted furans demonstrates the application of these compounds in synthesizing valuable chemical entities with potential in material science and pharmaceuticals. The study by Yu et al. (2015) on the sustainable approach toward 2,3-disubstituted furan using diethylene glycol is a notable example (Yu, Shi, Peng, Sun, Chu, Jiang, & Cheng, 2015).
Antimicrobial and Antiproliferative Effects
Research on the biological activity of furan and pyrrolidine derivatives has shown that some of these compounds exhibit antimicrobial and antiproliferative effects. Studies like Patel's (2020) exploration of furan ring-containing organic ligands and their transition metal complexes offer insights into their potential antimicrobial applications. The study reports on the synthesis, characterization, and antimicrobial activity of these complexes, highlighting their effectiveness against various bacterial strains (Patel, 2020).
Eigenschaften
IUPAC Name |
4-O-tert-butyl 2-O-ethyl (2R,4R)-5-(furan-2-yl)pyrrolidine-2,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-5-20-15(19)11-9-10(14(18)22-16(2,3)4)13(17-11)12-7-6-8-21-12/h6-8,10-11,13,17H,5,9H2,1-4H3/t10-,11-,13?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXVIECQDKYSBE-KKPNGEORSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C(N1)C2=CC=CO2)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@H](C(N1)C2=CC=CO2)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

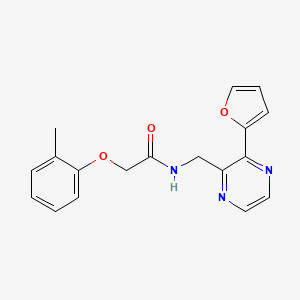
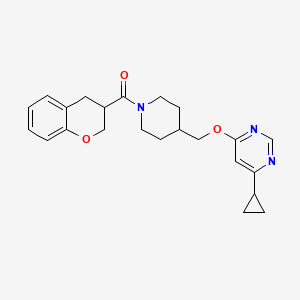
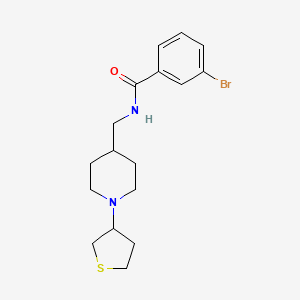
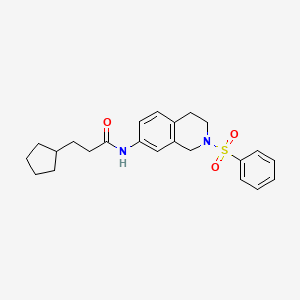
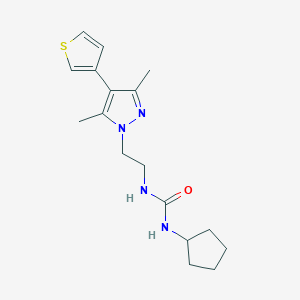

![3-[4-(Chloromethyl)phenyl]cyclobutan-1-one](/img/structure/B2386151.png)

![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(4-bromophenyl)methanone](/img/structure/B2386153.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dimethoxybenzamide](/img/structure/B2386156.png)
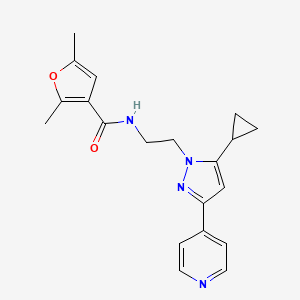
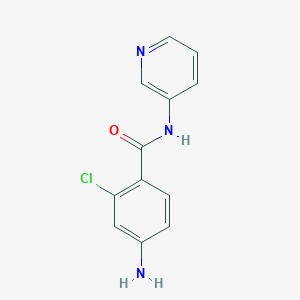
![1-(3,4-dimethylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2386160.png)